![molecular formula C15H16F3NO B13464245 2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane](/img/structure/B13464245.png)
2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[222]octane is a bicyclic organic compound that features a unique structure with a trifluoromethyl group and a benzoyl group attached to a bicyclic azabicyclo[222]octane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with benzoyl chloride and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of benzoyl oxides and trifluoromethyl ketones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzoyl and trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzoyl group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A structurally related compound used as a catalyst and reagent in organic synthesis.
Quinuclidine: Another bicyclic amine with similar nucleophilic properties.
Tropane: A bicyclic compound with a nitrogen atom, used in medicinal chemistry.
Uniqueness
2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane is unique due to the presence of both a benzoyl and a trifluoromethyl group, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C15H16F3NO |
|---|---|
Peso molecular |
283.29 g/mol |
Nombre IUPAC |
phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.2.2]octan-2-yl]methanone |
InChI |
InChI=1S/C15H16F3NO/c16-15(17,18)14-8-6-11(7-9-14)10-19(14)13(20)12-4-2-1-3-5-12/h1-5,11H,6-10H2 |
Clave InChI |
QZYDPBQHBFRIEW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1CN2C(=O)C3=CC=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


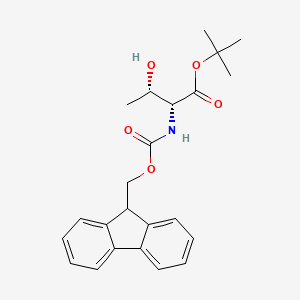
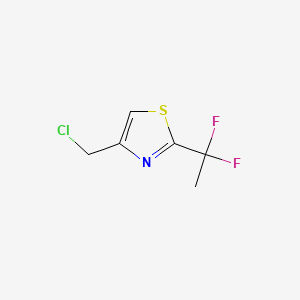
![3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13464179.png)
![(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanamine](/img/structure/B13464181.png)

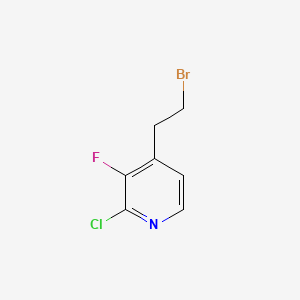
![rac-(1R,5R,6S)-1-[(tert-butoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13464211.png)
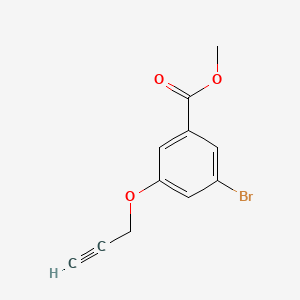
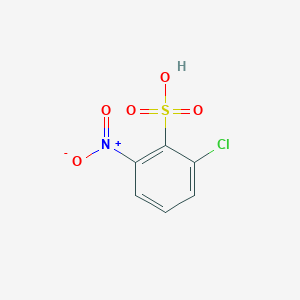
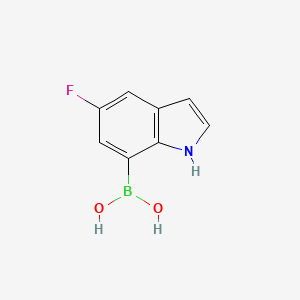
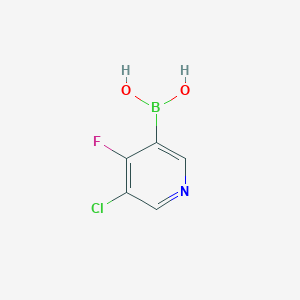
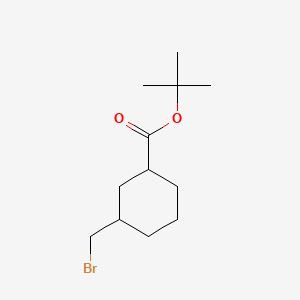
![Ethyl 4-hydroxy-6-oxo-6'-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3'-bipyridine]-5-carboxylate](/img/structure/B13464247.png)
![Carbamic acid, N-[(8-chloro-1,2,4-triazolo[4,3-a]pyrazin-3-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13464249.png)
